

# 3-Chloro-4-ethynylbenzoic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Chloro-4-ethynylbenzoic acid

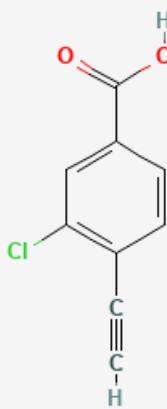
Cat. No.: B2985382

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-4-ethynylbenzoic Acid**: Properties, Synthesis, and Applications for Drug Discovery

## Abstract

**3-Chloro-4-ethynylbenzoic acid** is a bespoke chemical entity positioned at the intersection of halogenated compounds and terminal alkynes, making it a highly valuable building block for researchers in medicinal chemistry and materials science. Its trifunctional nature—comprising a carboxylic acid, a chloro substituent, and an ethynyl group—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, proposes a robust synthetic pathway, outlines a rigorous analytical characterization strategy, and explores its potential applications in modern drug development. By synthesizing data from established chemical principles and authoritative databases, this document serves as a key resource for scientists leveraging this compound in their research endeavors.


## Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any successful research campaign. This section details the essential identifiers and physicochemical characteristics of **3-Chloro-4-ethynylbenzoic acid**.

## 1.1. Nomenclature and Identifiers

- Systematic Name: **3-Chloro-4-ethynylbenzoic acid**
- Molecular Formula: C<sub>9</sub>H<sub>5</sub>ClO<sub>2</sub>[\[1\]](#)
- PubChem Compound ID: 130534856[\[1\]](#)
- InChI: InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12)[\[2\]](#)
- InChIKey: ZQRDNRXPYNBFQB-UHFFFAOYSA-N[\[2\]](#)
- SMILES: C#CC1=C(C=C(C=C1)C(=O)O)Cl[\[2\]](#)

## 1.2. Molecular Structure



Caption: 2D chemical structure of **3-Chloro-4-ethynylbenzoic acid**.

## 1.3. Molecular Weight

The molecular weight is a critical parameter for all experimental calculations, from reaction stoichiometry to solution preparation.

| Parameter                | Value        | Source     |
|--------------------------|--------------|------------|
| Average Molecular Weight | 180.59 g/mol | Calculated |
| Monoisotopic Mass        | 179.9978 Da  | [2]        |

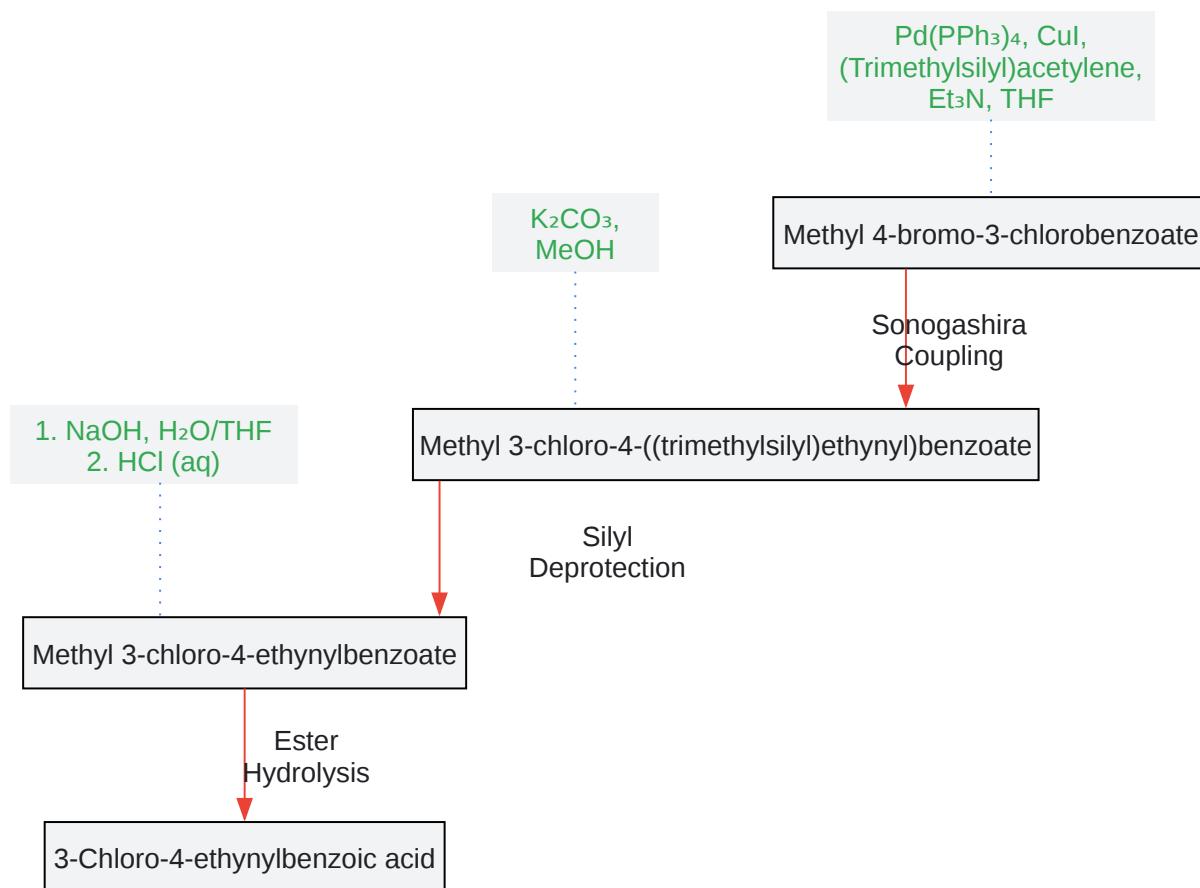
#### 1.4. Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models, providing insights into the compound's expected behavior in various chemical and biological systems.

| Property                       | Predicted Value     | Description                                                                        |
|--------------------------------|---------------------|------------------------------------------------------------------------------------|
| XlogP                          | 2.3                 | A measure of lipophilicity, indicating moderate solubility in organic solvents.[2] |
| Topological Polar Surface Area | 37.3 Å <sup>2</sup> | Suggests reasonable cell permeability characteristics.                             |
| Hydrogen Bond Donors           | 1                   | The carboxylic acid proton.                                                        |
| Hydrogen Bond Acceptors        | 2                   | The two oxygen atoms of the carboxylic acid.                                       |
| Rotatable Bond Count           | 1                   | The bond between the benzene ring and the carboxyl group.                          |

## Proposed Synthetic Strategy

The synthesis of specialty reagents like **3-Chloro-4-ethynylbenzoic acid** is not always commercially documented. However, a logical and robust synthetic route can be designed based on established, high-yield organic reactions. The most field-proven approach involves a Sonogashira coupling to install the ethynyl group, followed by deprotection and saponification.


#### 2.1. Rationale for Synthetic Route Selection

The chosen strategy begins with a commercially available, appropriately substituted benzene ring, such as methyl 4-bromo-3-chlorobenzoate. This precursor is ideal because:

- Orthogonal Reactivity: The bromo-substituent is selectively reactive in palladium-catalyzed cross-coupling reactions (like Sonogashira) without affecting the chloro-substituent or the methyl ester.
- Protecting Groups: The ethynyl group is introduced in a protected form (e.g., as (trimethylsilyl)acetylene) to prevent side reactions. The carboxylic acid is protected as a methyl ester, which is stable under coupling conditions and can be easily hydrolyzed in a final step. This orthogonality is key to a clean and efficient synthesis.

## 2.2. Synthetic Workflow Diagram

The following diagram illustrates the proposed multi-step synthesis, highlighting the key transformations and intermediates.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-Chloro-4-ethynylbenzoic acid**.

### 2.3. Step-by-Step Experimental Protocol

- Step 1: Sonogashira Coupling.
  - To a solution of methyl 4-bromo-3-chlorobenzoate (1.0 eq) in anhydrous THF, add  $\text{Pd}(\text{PPh}_3)_4$  (0.02 eq),  $\text{CuI}$  (0.04 eq), and triethylamine (3.0 eq).

- Degas the mixture with argon for 15 minutes.
- Add (trimethylsilyl)acetylene (1.2 eq) dropwise.
- Heat the reaction to 60°C and monitor by TLC until the starting material is consumed.
- Upon completion, cool to room temperature, filter through Celite, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield methyl 3-chloro-4-((trimethylsilyl)ethynyl)benzoate.

- Step 2: Silyl Deprotection.
- Dissolve the silyl-protected intermediate (1.0 eq) in methanol.
- Add potassium carbonate ( $K_2CO_3$ , 1.5 eq) and stir at room temperature.
- Monitor the reaction by TLC. The loss of the bulky TMS group results in a noticeable change in polarity.
- Once complete, neutralize with dilute HCl and extract with ethyl acetate. The combined organic layers are dried over  $Na_2SO_4$ , filtered, and concentrated to give methyl 3-chloro-4-ethynylbenzoate.

- Step 3: Ester Hydrolysis (Saponification).
- Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.
- Add sodium hydroxide ( $NaOH$ , 2.0 eq) and stir at room temperature or with gentle heating.
- After the reaction is complete (monitored by TLC), acidify the mixture to pH ~2 with cold 1M HCl.
- The product, **3-Chloro-4-ethynylbenzoic acid**, will often precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate, dry the organic layer, and evaporate the solvent.

## Analytical Characterization

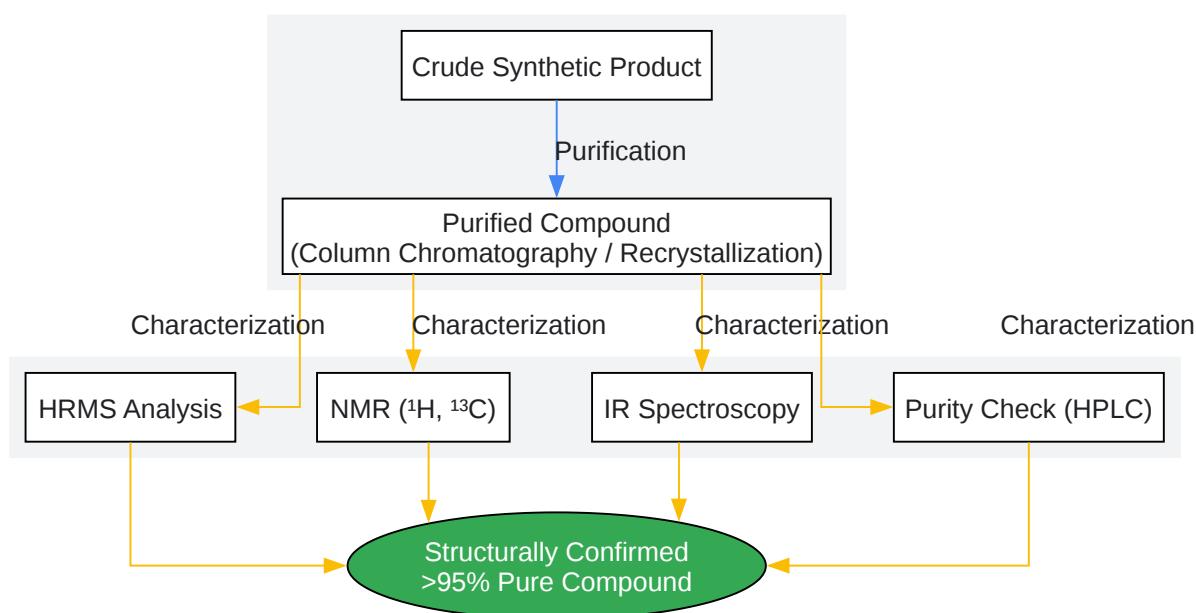
Unambiguous structural confirmation is non-negotiable in drug development. A combination of mass spectrometry and spectroscopic techniques provides a self-validating system to confirm the identity and purity of the synthesized compound.

### 3.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The predicted mass-to-charge ratios ( $m/z$ ) for various adducts provide a unique fingerprint for the molecule.<sup>[2]</sup>

| Adduct     | Predicted $m/z$ |
|------------|-----------------|
| $[M+H]^+$  | 181.00508       |
| $[M-H]^-$  | 178.99052       |
| $[M+Na]^+$ | 202.98702       |
| $[M+K]^+$  | 218.96096       |

### 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy


- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the terminal alkyne proton. The three aromatic protons will appear as a complex multiplet system in the  $\delta$  7.5-8.2 ppm region. Their specific chemical shifts and coupling constants are determined by the electronic effects of the three different substituents. The terminal alkyne proton ( $\text{C}\equiv\text{C}-\text{H}$ ) should appear as a sharp singlet around  $\delta$  3.5-4.0 ppm. The carboxylic acid proton will be a broad singlet at  $\delta$  12-13 ppm, which is exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The carbon NMR will show nine distinct signals. The carboxylic acid carbonyl carbon ( $\text{C}=\text{O}$ ) is expected around  $\delta$  165-170 ppm. The two alkyne carbons ( $\text{C}\equiv\text{C}$ ) will appear in the  $\delta$  80-90 ppm range. The six aromatic carbons will resonate between  $\delta$  125-140 ppm, with the carbon atoms directly attached to the chloro and carboxyl groups being shifted accordingly.

### 3.3. Infrared (IR) Spectroscopy

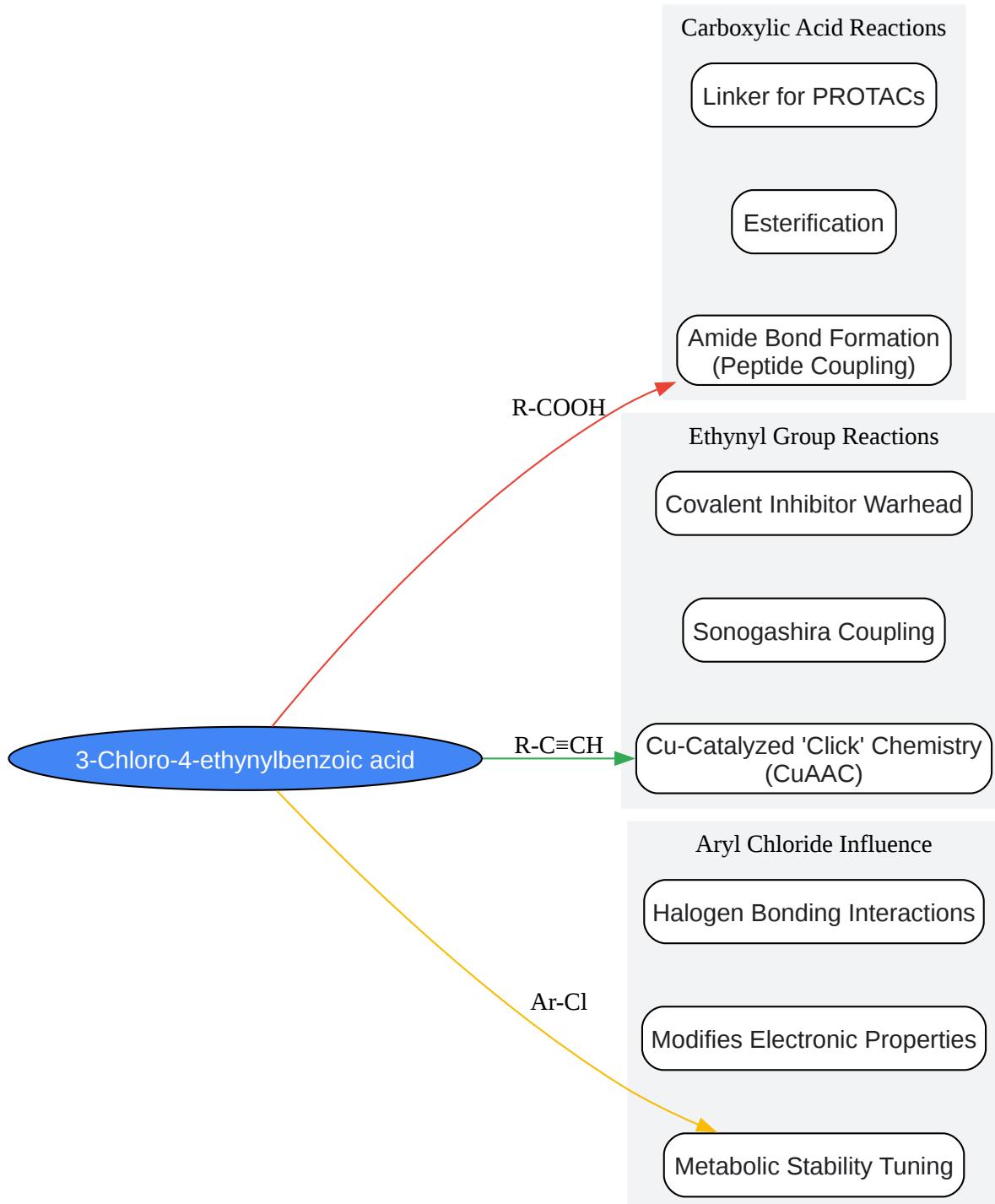
IR spectroscopy is invaluable for confirming the presence of key functional groups.

- O-H Stretch: A very broad absorption from  $\sim 2500\text{-}3300\text{ cm}^{-1}$  is characteristic of the carboxylic acid hydroxyl group.
- C≡C-H Stretch: A sharp, strong peak around  $3300\text{ cm}^{-1}$  confirms the terminal alkyne.
- C≡C Stretch: A weaker, sharp absorption around  $2100\text{-}2150\text{ cm}^{-1}$  corresponds to the carbon-carbon triple bond.
- C=O Stretch: A strong, sharp absorption band between  $1680\text{-}1710\text{ cm}^{-1}$  indicates the carbonyl of the carboxylic acid.

### 3.4. Analytical Workflow Diagram



[Click to download full resolution via product page](#)


Caption: Standard workflow for the analytical validation of a synthesized compound.

# Applications in Research and Drug Development

The strategic placement of chloro, ethynyl, and carboxylic acid functionalities makes **3-Chloro-4-ethynylbenzoic acid** a powerful tool for constructing novel therapeutics. The importance of chlorine in pharmaceuticals is well-documented, with over a quarter of all FDA-approved drugs containing at least one chlorine atom.[\[3\]](#)[\[4\]](#)

## 4.1. A Trifunctional Synthetic Hub

This molecule can be envisioned as a central hub from which complex structures can be elaborated. Each functional group offers a handle for specific, high-yield chemical transformations.



[Click to download full resolution via product page](#)

Caption: Logical relationships of the compound's functional groups to key applications.

- **Carboxylic Acid:** This group is readily converted into amides or esters, allowing for its conjugation to other molecules of interest, such as protein ligands or pharmacokinetic modifiers. It is a classic attachment point for linkers in molecules like Proteolysis-targeting chimeras (PROTACs).
- **Ethynyl Group:** As a terminal alkyne, this group is a premier functional handle for modern organic synthesis. It is a key participant in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and further Sonogashira couplings, enabling the rapid construction of complex scaffolds.<sup>[5]</sup> It can also serve as a reactive "warhead" for developing covalent enzyme inhibitors.
- **Chloro Substituent:** The chlorine atom is not merely a passive substituent. It significantly influences the molecule's electronic properties (pKa, reactivity) and can block sites of metabolic degradation, thereby improving a drug candidate's pharmacokinetic profile. Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target.

## Conclusion

**3-Chloro-4-ethynylbenzoic acid** represents a highly valuable and versatile chemical intermediate. While its primary physicochemical data can be reliably predicted, its true power lies in the synthetic possibilities unlocked by its unique combination of functional groups. The proposed synthetic and analytical workflows detailed in this guide provide a robust framework for its preparation and validation. For researchers in drug discovery and materials science, this compound offers a strategic starting point for creating novel molecules with tailored properties, from targeted therapeutics to advanced organic materials.

## References

- PubChem. **3-Chloro-4-ethynylbenzoic acid** | C9H5ClO2.
- PubChemLite. **3-chloro-4-ethynylbenzoic acid** (C9H5ClO2). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- G. S. K. Karthikeyan, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
- Preprints.org.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Chloro-4-ethynylbenzoic acid | C9H5ClO2 | CID 130534856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-chloro-4-ethynylbenzoic acid (C9H5ClO2) [pubchemlite.lcsb.uni.lu]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbino.com [nbino.com]
- To cite this document: BenchChem. [3-Chloro-4-ethynylbenzoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2985382#3-chloro-4-ethynylbenzoic-acid-molecular-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)